Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)-
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Overview
Description
Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thioether linkage, and multiple aromatic rings, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Linkage Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methylphenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-2-yl)thio)- can be compared with other triazole derivatives and thioether-containing compounds.
- Examples include other triazole-based antifungal agents and thioether-linked pharmaceuticals.
Uniqueness
- The unique combination of the triazole ring, thioether linkage, and multiple aromatic rings distinguishes this compound from others.
- Its specific chemical structure imparts unique properties, making it a valuable compound for various applications.
Properties
CAS No. |
140405-99-8 |
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Molecular Formula |
C20H21N3O4S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H21N3O4S/c1-12-5-7-13(8-6-12)15(24)11-28-20-21-19(22-23-20)14-9-16(25-2)18(27-4)17(10-14)26-3/h5-10H,11H2,1-4H3,(H,21,22,23) |
InChI Key |
XDOYTAWYHCHNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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